Product packaging for Amoxapine(Cat. No.:CAS No. 14028-44-5)

Amoxapine

货号: B1665473
CAS 编号: 14028-44-5
分子量: 313.8 g/mol
InChI 键: QWGDMFLQWFTERH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Amoxapine (CAS 14028-44-5), a second-generation tricyclic dibenzoxazepine, is a significant compound for neuroscience and psychopharmacology research . It is recognized for its dual mechanism of action, functioning as a potent inhibitor of the norepinephrine transporter while also acting as a dopamine D2 receptor antagonist . This unique profile distinguishes it from classical tricyclic antidepressants and makes it a valuable tool for studying pathways involving these neurotransmitters, particularly in models of depressive disorders with psychotic features . Beyond its primary application in depression research, this compound exhibits several other research-relevant properties. Its active metabolites have been investigated for their potential to mitigate drug-induced toxicity, such as reducing diarrhea associated with the chemotherapeutic agent irinotecan . Furthermore, studies indicate that this compound can reduce the production of amyloid-beta peptides by targeting the serotonin 5-HT6 receptor, suggesting potential research applications in models of Alzheimer's disease . Researchers should note that due to its dopamine antagonist activity, this compound can induce extrapyramidal effects in experimental models and carries a risk of seizure, which are important considerations for study design . Chemical Profile: • IUPAC Name: 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine • Molecular Formula: C17H16ClN3O • Molecular Weight: 313.78 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN3O B1665473 Amoxapine CAS No. 14028-44-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDMFLQWFTERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022598
Record name Amoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L
Record name SID855963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Amoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14028-44-5
Record name Amoxapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14028-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxapine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name amoxapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amoxapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175-176, 175.5 °C
Record name Amoxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Elucidation of Amoxapine S Pharmacological Actions

Monoamine Neurotransmitter Reuptake Inhibition Research

Amoxapine functions by inhibiting the reuptake of key monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Research indicates that this compound is a potent inhibitor of the norepinephrine (B1679862) transporter (NET). Studies have determined its dissociation constant (Kd) for binding to the NET to be 16 nM nih.govwikipedia.org. This strong affinity for NET contributes significantly to its antidepressant activity by increasing synaptic norepinephrine levels.

Table 1: this compound's Affinity for Monoamine Transporters

TransporterDissociation Constant (Kd)Reference
Norepinephrine (NET)16 nM nih.govwikipedia.org

Table 1: this compound's Affinity for Monoamine Transporters (Continued)

TransporterDissociation Constant (Kd)Reference
Serotonin (B10506) (SERT)58 nM nih.govwikipedia.org

Receptor Binding Profile and Antagonism Studies

Beyond its reuptake inhibition, this compound possesses a heterogeneous receptor binding profile, acting as an antagonist at several key receptors, particularly those involved in dopaminergic signaling nih.govwikipedia.org.

A distinguishing feature of this compound, setting it apart from many other tricyclic antidepressants, is its ability to antagonize dopamine (B1211576) receptors. This action is thought to contribute to its efficacy in managing certain psychiatric symptoms wikipedia.orgciteab.com.

This compound exhibits significant binding affinity for the D2 dopamine receptor. Studies have reported a Kd value of 160 nM for its binding to the D2 receptor wikipedia.org. Positron Emission Tomography (PET) studies in healthy volunteers demonstrated that a dose of 150 mg/day of this compound resulted in 63% D2 receptor occupancy in the brain nih.gov. Furthermore, 7-hydroxythis compound (B25571), a major active metabolite of this compound, is recognized as a more potent dopamine receptor antagonist than the parent compound, contributing to its neuroleptic properties wikipedia.org.

Table 2: this compound's Affinity for Dopamine Receptors

ReceptorDissociation Constant (Kd)Reference
D2160 nM wikipedia.org

In addition to its D2 receptor antagonism, this compound also acts as an antagonist at D3 and D4 dopamine receptors wikipedia.orgwikipedia.orgciteab.com. The antagonism of these dopamine receptors, particularly D2 and D3, is a notable aspect of this compound's mechanism, aligning it with some antipsychotic medications and contributing to its unique dual action wikipedia.org.

Adrenergic Receptor Antagonism Research

Alpha-1 Adrenergic Receptor Antagonism

This compound functions as an antagonist at alpha-1 adrenergic receptors. uni.lu Research using human brain tissue has determined an equilibrium dissociation constant (KD) for this compound at the alpha-1 receptor to be 50 nM. In in vitro studies evaluating the displacement of [3H]prazosin from alpha-1 acid glycoprotein, this compound demonstrated a potency comparable to that of doxepin (B10761459) and trimazosin. This antagonism is associated with certain physiological effects. uni.lu

Table 1: this compound's Affinity for Alpha-1 Adrenergic Receptors
Receptor TypeKi / KD (nM)Species/TissueReference
Alpha-1 Adrenergic Receptor50Human
Alpha-2A Adrenergic Receptor Antagonism

This compound also acts as an antagonist at alpha-2A adrenergic receptors. uni.lu However, its affinity for these receptors is considerably weaker compared to its alpha-1 antagonism. The reported Ki value for this compound at human alpha-2 adrenergic receptors is 2,600 nM. For comparison, mianserin, another antidepressant, exhibits a significantly higher potency at alpha-2 receptors with a KD of 73 nM.

Table 2: this compound's Affinity for Alpha-2A Adrenergic Receptors
Receptor TypeKi (nM)Species/TissueReference
Alpha-2 Adrenergic Receptor2,600Human

Histamine (B1213489) H1 Receptor Antagonism

This compound is an antagonist at the histamine H1 receptor. uni.lu This interaction is generally considered one of the more potent receptor interactions for this class of compounds. Studies on human brain histamine H1 receptors have reported Ki values for this compound ranging from 7.9 to 25 nM. While antidepressants are known as potent H1 antagonists, their affinities for human receptors tend to be lower than those observed in animal tissue studies.

Table 3: this compound's Affinity for Histamine H1 Receptors
Receptor TypeKi (nM)Species/TissueReference
Histamine H1 Receptor7.9–25Human

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (M1)

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are the predominant class of acetylcholine receptors found in the brain. This compound exhibits weak, yet discernible, affinity for muscarinic acetylcholine (mACh) receptors, with a reported Ki value of 1,000 nM in human tissue. Specifically, this compound has been identified as a muscarinic acetylcholine receptor M1 antagonist. uni.lu The antimuscarinic potency of antidepressants is often correlated with the occurrence of anticholinergic effects. uni.lu

Table 4: this compound's Affinity for Muscarinic Acetylcholine Receptors
Receptor TypeKi (nM)Species/TissueReference
Muscarinic Acetylcholine Receptor (M1)1,000Human

Modulation of Other Neurotransmitter Systems and Ion Channels

Beyond its interactions with adrenergic, histamine, and muscarinic receptors, this compound also modulates other neurotransmitter systems, notably through its effects on glycine (B1666218) transporters. wikipedia.org

Glycine Transporter Inhibition (GLYT1b, GLYT2a)

This compound is recognized as a potent inhibitor of glycine transporters, specifically GLYT1b and GLYT2a. wikipedia.org Research indicates a selective inhibition of the GLYT2a isoform by this compound, demonstrating approximately a 10-fold greater efficiency in inhibiting GLYT2a compared to GLYT1b. The half-maximal inhibitory concentration (IC50) for this compound against GLYT2a is reported as 92 µM.

Kinetic analyses of GLYT2a-mediated glycine uptake reveal that this compound functions as a competitive inhibitor with respect to both glycine and chloride. Furthermore, it acts as a mixed-type inhibitor when considering sodium. A kinetic model developed to explain these findings suggests that the simultaneous binding of this compound and either glycine or chloride to the GLYT2a transporter is not possible. This observation may be attributed to a complete or partial overlap between the binding sites of this compound, glycine, and chloride, or to conformational changes in the transporter induced by inhibitor binding that prevent the binding of chloride or glycine.

Table 5: this compound's Inhibition of Glycine Transporters
Transporter SubtypeIC50 (µM)Selectivity (vs. GLYT1b)Reference
GLYT2a92~10-fold more efficient
GLYT1bHigher-

Delta-Opioid Receptor Activation

This compound has been demonstrated to activate delta-opioid receptors in human frontal cortex through in vitro studies. Opioid receptors, including the delta subtype, belong to the superfamily of G protein-coupled receptors (GPCRs). The activation of GPCRs by an agonist, such as this compound, initiates a cascade of intracellular events. This process involves conformational changes in the receptor, leading to the dissociation and activation of a receptor-specific heterotrimeric G protein into its Gα and Gβγ subunits. These dissociated subunits are then capable of activating or inhibiting various downstream effector molecules, including enzymes like nucleotide cyclases and phospholipases, and kinases, thereby modulating diverse cellular functions. Furthermore, the interaction of tricyclic antidepressants with the opioidergic system, potentially through modification of opioid receptor densities in different brain structures, has been suggested. Research indicates that delta-opioid receptors play a crucial role in the therapeutic efficacy of tricyclic antidepressants in treating neuropathic allodynia.

Voltage-Gated K+ Channel Inhibition

This compound has been shown to inhibit several types of potassium (K+) channels, specifically including voltage-gated K+ channels. A notable target is the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1), which is vital for cardiac repolarization. Studies have revealed that this compound acutely blocks hERG currents in Xenopus laevis oocytes and HEK 293 cells in a concentration-dependent manner.

Table 1: Acute Inhibition of hERG Channels by this compound

Cell SystemIC50 (µM)
Xenopus oocytes21.6
HEK 293 cells5.1

This blockade primarily occurs when the channels are in their open and inactivated states, with a observed reduction in inhibition at more positive membrane potentials. Structural analysis suggests that this compound binds within the channel pore, as mutations at residues Y652 and F656 significantly attenuate the hERG blockade. Beyond acute inhibition, this compound also leads to a chronic reduction in the trafficking of hERG protein to the cell surface membrane, with an IC50 of 15.3 µM.

In addition to hERG, this compound has been reported to exert a blocking action on Kv2.1 channels in cortical neurons. This inhibition of voltage-gated K+ channels can lead to a prolongation of the action potential duration, thereby influencing neuronal excitability.

G Protein-Activated Inwardly Rectifying K+ (GIRK) Channel Inhibition

This compound also acts as an inhibitor of G protein-activated inwardly rectifying K+ (GIRK) channels. These channels, also known as Kir3 channels, are widely expressed in the brain and play a significant role in regulating neuronal excitability and heart rate. GIRK channels are activated following the stimulation of G protein-coupled receptors (GPCRs), where the Gβγ subunit released from the G protein α subunit directly gates the channel.

Research using the Xenopus oocyte expression assay has demonstrated that this compound effectively inhibits both brain-type GIRK1/2 channels and cardiac-type GIRK1/4 channels. This inhibitory effect is concentration-dependent and occurs at micromolar concentrations (5–67 µM), a range that is consistent with brain concentrations of the drug during therapeutic treatment.

Table 2: Inhibition of GIRK Channels by this compound (at 100 µM)

GIRK Channel Subunit CompositionPercentage Inhibition (Mean ± SEM)
GIRK1/245.6 ± 4.4%
GIRK1/427.6 ± 4.0%

The inhibition of GIRK channels by antidepressants, including this compound, is considered a potential contributing factor to some of their therapeutic effects as well as certain adverse effects, such as seizures and sinus tachycardia.

Pharmacokinetic Profile and Metabolite Disposition Research

Absorption Kinetics and Plasma Concentration Studies

Amoxapine is characterized by rapid and nearly complete absorption from the gastrointestinal tract following oral administration. Peak plasma concentrations of the parent drug typically occur within 1 to 2 hours after a single oral dose. drugbank.comfda.govmims.comdrugs.comnih.gov

Table 1: this compound Absorption Kinetics

ParameterValueCitation
AbsorptionRapid and almost complete drugbank.comfda.govdrugs.com
Time to Peak Plasma Conc. (Tmax)1-2 hours (this compound) drugbank.comdrugs.comnih.gov
Time to Peak Plasma Conc. (Tmax)Approximately 90 minutes (this compound) nih.govfda.govmims.comncats.io

Plasma Protein Binding Characteristics

In vitro studies have consistently demonstrated that this compound exhibits high plasma protein binding, with approximately 90% of the drug binding to human plasma proteins. drugbank.comnih.govfda.govmims.comnih.govnih.govglowm.com This extensive binding influences its distribution and availability at target sites.

Table 2: this compound Plasma Protein Binding

ParameterValueCitation
Plasma Protein Binding~90% drugbank.comnih.govfda.govmims.comnih.govnih.govglowm.com

Hepatic Biotransformation Pathways

This compound is almost completely metabolized in the liver. This extensive hepatic biotransformation is a key determinant of its pharmacokinetic profile and the generation of its pharmacologically active metabolites. drugbank.comfda.govmims.com The primary route of elimination for this compound and its metabolites is through urine, predominantly as conjugated metabolites, with a minor fraction excreted in feces. drugbank.comdrugs.com

The metabolism of this compound in the liver primarily involves the cytochrome P450 (CYP) enzyme system. CYP2D6 plays a significant role in the hepatic metabolism of this compound, leading to the formation of its active metabolites, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638). nih.govdrugs.com Research indicates that 7-hydroxythis compound is formed via CYP2D6, while 8-hydroxythis compound is metabolized via CYP1A2. researchgate.netnih.govresearchgate.net Individuals who are poor metabolizers of CYP2D6 may exhibit higher plasma concentrations of tricyclic antidepressants, including this compound. nih.govdrugs.compharmgkb.org While this compound itself can inhibit CYP2D6 and CYP3A4, the calculated Ki values are generally higher than typical therapeutic plasma concentrations. nii.ac.jp

Table 3: Primary Cytochrome P450 Enzymes in this compound Metabolism

EnzymeMetabolite FormedCitation
CYP2D67-Hydroxythis compound nih.govdrugs.comresearchgate.netnih.govresearchgate.net
CYP1A28-Hydroxythis compound researchgate.netnih.govresearchgate.netresearchgate.net

Table 4: Major Metabolites of this compound

MetaboliteClassificationCitation
8-Hydroxythis compoundMajor Metabolite drugbank.comnih.govwikipedia.orgmims.comnih.gov
7-Hydroxythis compoundMinor Metabolite drugbank.comnih.govwikipedia.orgmims.comnih.gov

8-Hydroxythis compound is the major active metabolite of this compound, formed through hepatic biotransformation, primarily involving CYP1A2. drugbank.comnih.govwikipedia.orgmims.comnih.govresearchgate.netnih.govresearchgate.net This metabolite has a significantly longer biological half-life compared to the parent compound, approximately 30 hours, while this compound itself has a half-life of about 8 to 10 hours. drugbank.comnih.govwikipedia.orgfda.govmims.comncats.iowikipedia.orgnih.govinvivochem.cn 8-Hydroxythis compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), exhibiting similar norepinephrine (B1679862) reuptake inhibition but more potent serotonin (B10506) reuptake inhibition than this compound. wikipedia.orgpsychiatryonline.org This metabolite is responsible for a significant portion of the active drug in the body after oral administration and contributes to the antidepressant activity. psychiatryonline.org

Table 5: 8-Hydroxythis compound Characteristics

CharacteristicValueCitation
Formation PathwayHepatic, primarily via CYP1A2 researchgate.netnih.govresearchgate.net
Biological Half-Life~30 hours drugbank.comnih.govwikipedia.orgfda.govmims.comncats.iowikipedia.orgnih.govinvivochem.cn
Pharmacological ActivitySNRI (more serotonin reuptake inhibition) wikipedia.orgpsychiatryonline.org

7-Hydroxythis compound is a minor, yet pharmacologically active, metabolite of this compound. drugbank.comnih.govwikipedia.orgpatsnap.commims.comnih.govnih.gov Its formation is primarily mediated by the CYP2D6 enzyme. nih.govdrugs.comresearchgate.netnih.govresearchgate.net This metabolite is notable for its significant dopamine (B1211576) receptor blocking activity, particularly at D2 and D4 receptors. nih.govwikipedia.orgpatsnap.comresearchgate.netwikipedia.orgnih.govpsychiatrist.commedscape.com This dopamine receptor antagonism contributes to this compound's unique neuroleptic properties, differentiating it from other tricyclic antidepressants. wikipedia.orgwikipedia.orgnih.govpsychiatrist.commedscape.com The elimination half-life of 7-hydroxythis compound is approximately 6.5 hours. drugbank.comnih.govwikipedia.org

Table 6: 7-Hydroxythis compound Characteristics

CharacteristicValueCitation
Formation PathwayHepatic, primarily via CYP2D6 nih.govdrugs.comresearchgate.netnih.govresearchgate.net
Elimination Half-Life~6.5 hours drugbank.comnih.govwikipedia.org
Receptor AffinityDopamine D2 and D4 receptors nih.govwikipedia.orgpatsnap.comresearchgate.netwikipedia.orgpsychiatrist.commedscape.com
ActivityDopamine receptor antagonist, contributes to neuroleptic activity wikipedia.orgwikipedia.orgnih.govpsychiatrist.commedscape.com

Formation and Pharmacological Activity of Major Metabolites

Elimination and Excretion Routes

This compound is almost entirely metabolized in the liver, primarily yielding two main metabolites: 8-hydroxythis compound, which is the major metabolite, and 7-hydroxythis compound, a minor metabolite drugbank.comnih.govdrugs.com. Both of these metabolites are pharmacologically inactive drugbank.com. The metabolism of this compound is predominantly mediated by the CYP2D6 enzyme nih.govdrugs.com.

The elimination of this compound and its metabolites occurs through both renal and fecal routes. A significant portion of a single orally administered dose, specifically 60-69%, is excreted in the urine, predominantly as conjugated metabolites drugbank.comdrugs.comnih.gov. A smaller fraction, ranging from 7-18% of the dose, is eliminated in the feces, mainly as unconjugated metabolites drugbank.comdrugs.comnih.gov. Less than 5% of the administered dose is excreted unchanged in the urine drugbank.comdrugs.comnih.gov. The kidney serves as the primary route for drug elimination from the body nih.govfda.govwikidoc.org.

The half-life of this compound in serum is approximately 8 hours drugbank.comnih.govdrugs.comnih.govfda.govwikidoc.orgnih.govmims.com. In contrast, its major metabolite, 8-hydroxythis compound, has a considerably longer half-life of about 30 hours drugbank.comnih.govdrugs.comfda.govwikidoc.orgnih.govmims.com. The minor metabolite, 7-hydroxythis compound, has a half-life of approximately 6.5 hours drugbank.comdrugs.commims.comwikipedia.org.

Table 1: this compound and Metabolite Half-Lives

CompoundHalf-Life (hours)
This compound8 drugbank.comnih.govdrugs.comnih.govfda.govwikidoc.orgnih.govmims.com
8-hydroxythis compound30 drugbank.comnih.govdrugs.comfda.govwikidoc.orgnih.govmims.com
7-hydroxythis compound6.5 drugbank.comdrugs.commims.comwikipedia.org

Table 2: this compound Excretion Routes

Excretion RoutePercentage of Oral DosePrimary Form
Urine60-69% drugbank.comdrugs.comnih.govConjugated metabolites drugbank.comdrugs.comnih.gov
Feces7-18% drugbank.comdrugs.comnih.govUnconjugated metabolites drugbank.comdrugs.comnih.gov
Urine (unchanged)<5% drugbank.comdrugs.comnih.govUnchanged drug

Comparative Pharmacokinetics of Novel Formulations

This compound faces challenges regarding its oral bioavailability and solubility, largely due to significant first-pass metabolism nih.govfrontiersin.orgnih.gov. To overcome these limitations and enhance its therapeutic efficacy, novel drug delivery systems have been investigated. Solid Lipid Nanoparticles (SLNs) have emerged as a promising approach to improve the pharmacokinetic profile of this compound, particularly for targeted brain delivery nih.govfrontiersin.orgnih.gov.

Enhanced Brain Delivery via Solid Lipid Nanoparticles (SLNs)

Research has demonstrated that encapsulating this compound within Solid Lipid Nanoparticles (AMX-SLNs) significantly enhances its delivery to the brain. A study conducted in Wistar rats showed that AMX-SLNs achieved a brain concentration more than 5.8 times higher compared to the administration of pure this compound nih.govfrontiersin.orgnih.govresearchgate.netacs.org. This enhanced brain delivery suggests that SLNs serve as an effective transport vehicle for increasing the distribution of poorly soluble drugs in the brain frontiersin.orgnih.gov.

Detailed pharmacokinetic parameters from the brain study highlight the superior performance of AMX-SLNs. For pure this compound, the maximum brain concentration (Cmax) was 1.03 ± 0.40 ng/5 mg of brain tissue, the time to reach maximum concentration (Tmax) was 0.83 ± 0.28 hours, and the half-life (t1/2) in the brain was 0.4 ± 0.29 hours acs.org. In contrast, AMX-SLNs exhibited a Cmax of 5.8 ± 2.34 ng/5 mg of brain tissue, a Tmax of 0.5 ± 0.23 hours, and a significantly extended half-life of 2.89 ± 0.1 hours in the brain acs.org. These findings underscore the potential of SLN formulations to optimize the pharmacokinetic properties of this compound for central nervous system applications acs.org.

The formulated AMX-SLNs were characterized by a mean particle size of 151.5 ± 7.02 nm, an entrapment efficiency of 85.8 ± 3.42%, and a loading efficiency of 4.5 ± 0.45% nih.govresearchgate.netacs.org. Furthermore, the solubility of this compound was increased by approximately 2.67 times when formulated into SLNs nih.govresearchgate.netacs.org.

Table 3: Comparative Pharmacokinetic Parameters of Pure this compound vs. AMX-SLNs (in Wistar Rats)

ParameterPure this compound (Mean ± SD)AMX-SLNs (Mean ± SD)Fold Enhancement (AMX-SLNs vs. Pure Drug)
Oral BioavailabilityN/AN/A1.6 times nih.govfrontiersin.orgnih.govresearchgate.netacs.org
Peak Plasma Concentration (ng/mL)617.4 ± 137.4 nih.govresearchgate.netacs.org1043.5 ± 150.2 nih.govresearchgate.netacs.org-
Brain Concentration (times higher)1>5.8 nih.govfrontiersin.orgnih.govresearchgate.netacs.org>5.8 nih.govfrontiersin.orgnih.govresearchgate.netacs.org
Brain Cmax (ng/5 mg brain tissue)1.03 ± 0.40 acs.org5.8 ± 2.34 acs.org-
Brain Tmax (hours)0.83 ± 0.28 acs.org0.5 ± 0.23 acs.org-
Brain Half-life (hours)0.4 ± 0.29 acs.org2.89 ± 0.1 acs.org-

Table 4: Characteristics of this compound Solid Lipid Nanoparticles (AMX-SLNs)

CharacteristicValue (Mean ± SD)
Particle Size151.5 ± 7.02 nm nih.govresearchgate.netacs.org
Entrapment Efficiency85.8 ± 3.42% nih.govresearchgate.netacs.org
Loading Efficiency4.5 ± 0.45% nih.govresearchgate.netacs.org
Solubility Increase~2.67 times nih.govresearchgate.netacs.org

Research on Therapeutic Efficacy and Underlying Mechanisms in Clinical Populations

Major Depressive Disorder Research

Amoxapine has been the subject of numerous studies to determine its efficacy and speed of therapeutic action in comparison to other established antidepressants, particularly the tricyclic antidepressants (TCAs) amitriptyline (B1667244) and imipramine (B1671792). Double-blind controlled studies have consistently shown that this compound's efficacy is comparable to that of both amitriptyline and imipramine for the treatment of major depressive disorder. nih.gov

In a double-blind study involving 61 moderately to severely depressed outpatients, this compound was found to be as effective as amitriptyline over a four-week treatment period. nih.gov Similarly, a trial with 37 hospitalized depressed patients found this compound and amitriptyline to have approximately equal efficacy. nih.gov Another comparative study also concluded that both drugs were effective antidepressants with no significant difference observed between the two treatments. unimelb.edu.au

A key finding in some studies is the potentially faster onset of action with this compound. nih.govyoutube.com One double-blind study noted an earlier onset of action for this compound compared to amitriptyline. nih.gov Other reviews suggest a possibly somewhat faster improvement in selected symptoms of depression with this compound when compared to standard TCAs. nih.gov However, another study comparing it with amitriptyline found little difference in the speed of action. nih.gov While often compared to other TCAs, direct, detailed comparative efficacy studies with selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) are less prominent in the available literature. Tricyclic antidepressants as a class, including this compound and amitriptyline, work by preventing the reuptake of norepinephrine (B1679862) and serotonin, thereby increasing their availability in the brain to regulate mood. helloklarity.com

Table 1: Comparative Efficacy of this compound vs. Amitriptyline in Major Depressive Disorder
Study CharacteristicStudy 1 (J Clin Psychiatry, 1978)Study 2 (N Z Med J, 1982)Study 3 (University of Melbourne)
Primary Outcome This compound as effective as amitriptylineApproximately equal efficacyBoth drugs were effective; no significant difference
Onset of Action Earlier onset of action for this compoundLittle difference in speed of actionNot specified
Patient Population 61 moderately to severely depressed outpatients37 depressed inpatients16 depressed patients

This compound is indicated for the relief of symptoms in endogenous and psychotic depressions. drugs.com Its efficacy in this specific, severe form of depression is a notable aspect of its therapeutic profile. mypsychiatrist.com Psychotic depression is often less responsive to treatment with tricyclic antidepressants alone, but shows a better response to a combination of tricyclic antidepressants and antipsychotics. nih.gov

This compound's chemical structure, being a derivative of the antipsychotic loxapine, provides it with both antidepressant and antipsychotic properties. nih.govnih.gov This dual mechanism is believed to account for its effectiveness in treating psychotic depression. The mechanism involves not only increasing levels of norepinephrine and serotonin but also blocking dopamine (B1211576) receptors. drugs.commypsychiatrist.com A pilot study of six patients with psychotic depression showed that two improved dramatically within the first week of treatment. nih.gov Another report detailed the favorable outcomes of four patients with psychotic depression treated with this compound. nih.gov The elevation of serum prolactin observed in some patients during treatment suggests that postsynaptic dopamine blockade occurs, which may contribute to its efficacy in this condition. nih.gov

Schizophrenia and Psychotic Symptoms Research

Although marketed as an antidepressant, this compound's pharmacological profile shows significant overlap with atypical antipsychotics. nih.govnih.gov Its mechanism of action includes dopamine receptor blockade, a key feature of antipsychotic medications. drugs.com Specifically, this compound demonstrates affinity for both serotonin 5-HT2 and dopamine D2 receptors, a characteristic shared with many atypical antipsychotics. nih.govnih.gov This receptor binding profile has led researchers to investigate its potential as a primary treatment for schizophrenia. nih.govnih.gov

Pre-clinical models and clinical studies support the notion that this compound possesses atypical antipsychotic properties. nih.govnih.gov A prospective, open-label 6-week study involving patients with schizophrenia found that this compound was well-tolerated and demonstrated significant clinical improvements, lending support to the preclinical suggestions of it being an atypical antipsychotic. nih.gov Its unique pharmacological profile, which includes actions on various neurotransmitter systems and ion channels, may be relevant to its therapeutic activity. nih.gov

Research has shown that this compound can be effective in treating both the positive and negative symptoms of schizophrenia. nih.govnih.gov In a 6-week open-label study, patients treated with this compound showed significant improvement in both positive and negative symptoms (p<0.001). nih.gov This is a crucial finding, as many older, "typical" antipsychotics are more effective for positive symptoms (like hallucinations and delusions) but have a limited impact on negative symptoms (such as emotional withdrawal and lack of motivation). ejmanager.com

The ability of this compound to improve negative symptoms is a characteristic often associated with "atypical" antipsychotics. nih.govejmanager.com Case reports have also highlighted the improvement of both positive and negative symptoms in patients with schizophrenia following the addition of this compound to their treatment regimen. nih.govdrugbank.com

Direct comparative studies have been conducted to evaluate this compound's efficacy against established antipsychotics like risperidone (B510) and haloperidol (B65202).

In a 6-week, double-blind trial comparing this compound with risperidone in acutely psychotic patients with schizophrenia, both treatments showed equivalent improvement in positive, negative, and depressive symptoms. nih.govresearchgate.net A total of 39 patients completed the trial, with the this compound group showing comparable symptom reduction to the risperidone group. nih.gov

Another double-blind study compared this compound to haloperidol over 6 weeks in 54 patients with schizophrenia. nih.gov Both treatment groups demonstrated significant improvement in positive symptoms and total scores on the Positive and Negative Syndrome Scale (PANSS), with no significant differences between the two drugs. nih.gov Notably, the this compound group also showed significant improvement in negative symptoms. nih.gov These studies suggest that this compound's antipsychotic efficacy is comparable to that of both an atypical antipsychotic (risperidone) and a typical antipsychotic (haloperidol). nih.govnih.gov

Table 2: this compound Comparative Efficacy in Schizophrenia
ComparatorStudy DesignKey Efficacy FindingsImpact on Negative Symptoms
Risperidone 6-week, double-blind, randomized trialEquivalent improvement in positive, negative, and depressive symptoms nih.govresearchgate.netImprovement equivalent to risperidone nih.gov
Haloperidol 6-week, double-blind studySignificant improvement in positive symptoms and total PANSS scores, with no significant difference between groups nih.govSignificant improvement seen in the this compound group nih.gov

Research on Other Potential Therapeutic Applications

This compound, a dibenzoxazepine (B10770217) derivative, has been the subject of research for therapeutic applications beyond its primary indication for depression. drugbank.com Investigations have explored its efficacy in managing other conditions, notably anxiety disorders and neuropathic pain. These potential applications are primarily linked to its complex pharmacodynamic profile, which includes the modulation of several key neurotransmitter systems. patsnap.compatsnap.com

Anxiety Disorder Management

Clinical observations and studies suggest that this compound may be effective in managing anxiety, particularly when it is comorbid with depression. drugs.comgoodrx.com A significant pragmatic study involving 752 depressed outpatients found that 60% of the participants also met the criteria for Generalized Anxiety Disorder. nih.gov In this population, treatment with this compound resulted in a 65% improvement on the Montgomery-Åsberg Depression Rating Scale (MADRS) after one month, with the presence of anxiety being a predictor of a good response. nih.gov Furthermore, as of 2024, there are active clinical trials investigating the potential of this compound for Generalized Anxiety Disorder. withpower.com

The underlying mechanism for this compound's anxiolytic effects is thought to be multifactorial, stemming from its influence on several neurotransmitter systems. patsnap.com

Norepinephrine and Serotonin Reuptake Inhibition : this compound is a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake. patsnap.comcambridge.orgcambridge.org By increasing the synaptic availability of these neurotransmitters, which are crucial for mood and emotion regulation, this compound may help alleviate anxiety symptoms. patsnap.comwebmd.com

Dopamine Receptor Antagonism : A distinguishing feature of this compound among tricyclic antidepressants is its activity as a dopamine D2 receptor antagonist. patsnap.compatsnap.com This action, shared with some antipsychotic medications, may contribute to its efficacy in depression accompanied by agitation and anxiety. drugs.comwithpower.com The active metabolites of this compound, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638), also possess dopamine D2 antagonist properties. cambridge.orgcambridge.org

Serotonin 5-HT2 Receptor Antagonism : this compound also acts as an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C. wikipedia.org Blockade of these receptors is a mechanism shared by some anxiolytic and atypical antipsychotic drugs and is believed to contribute to reductions in anxiety and agitation.

Table 1: Findings from a Pragmatic Study of this compound in Depressed Outpatients

Parameter Finding Source
Study Population 752 depressed outpatients. nih.gov
Comorbidity 60% of patients also qualified for Generalized Anxiety Disorder. nih.gov
Outcome Measure Montgomery-Åsberg Depression Rating Scale (MADRS). nih.gov
Therapeutic Effect 65% improvement on the MADRS after one month of treatment. nih.gov

| Predictors of Good Response | The presence of anxiety or retardation. | nih.gov |

Neuropathic Pain Studies

Research has highlighted the potential effectiveness of this compound in the management of neuropathic pain, and it is sometimes prescribed for this off-label use. cambridge.orgcambridge.orgnih.gov The therapeutic rationale for using this compound and other tricyclic antidepressants for chronic pain is based on their ability to modulate neurotransmitter pathways involved in pain perception.

The primary proposed mechanism for the analgesic effect of this compound in neuropathic pain involves the potentiation of descending inhibitory pain pathways in the central nervous system. nih.gov

Monoamine Reuptake Inhibition : this compound's potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake is considered key to its analgesic properties. cambridge.orgnih.gov Norepinephrine and serotonin are crucial neurotransmitters in the descending spinal pathways that suppress pain signals. By increasing the levels of these monoamines, this compound is thought to enhance the activity of these inhibitory pathways, thereby reducing the perception of pain. cambridge.orgcambridge.org

Table 2: this compound Receptor Binding Profile

Receptor/Transporter Action Potential Therapeutic Relevance Source
Norepinephrine Transporter (NET) Strong reuptake inhibitor Antidepressant, Anxiolytic, Analgesic cambridge.orgcambridge.org
Serotonin Transporter (SERT) Moderate reuptake inhibitor Antidepressant, Anxiolytic, Analgesic drugbank.compatsnap.com
Dopamine D2 Receptor Antagonist Management of agitation; unique among TCAs patsnap.compatsnap.com
Serotonin 5-HT2A/2C Receptors Antagonist Anxiolytic effects wikipedia.org
Histamine (B1213489) H1 Receptor Antagonist Sedative properties drugbank.com

Investigation of Amoxapine Associated Adverse Effects and Toxicological Mechanisms

Metabolic and Cellular Toxicity Research

Disruption of Mitochondrial Energy Conservation and Lactic Acid Accumulation

Overdoses of amoxapine can lead to severe metabolic acidosis, brain damage, and in some cases, fatality nih.govnih.gov. Research indicates that this compound disrupts the reactions of membrane-associated multi-enzyme complexes, with mitochondrial energy conservation being among the primary systems affected nih.govnih.gov.

Studies using Saccharomyces cerevisiae demonstrated that increasing concentrations of this compound resulted in decreased oxygen uptake and reduced cell survival nih.gov. In Chinese hamster ovary cells, lower this compound concentrations initially caused an increase in oxygen uptake and lactic acid output, while higher concentrations led to decreased oxygen uptake, cell death, and alterations in mitochondrial cristae configuration nih.gov. Cell death in these experimental models was attributed to interference with energy conservation processes nih.gov.

Further investigations revealed that this compound, at a concentration of 100 µg/ml, inhibited reactions involving significant portions of the electron transport chain in beef heart mitochondria nih.gov. Energy-linked reactions within submitochondrial particles were similarly inhibited nih.gov. Electron microscopy revealed structural disruptions within the mitochondria, including a change from an orthodox to a condensed conformation nih.gov. The accumulation of lactic acid observed in patients with this compound overdose is hypothesized to result from a loss of electron acceptor activity in affected tissues nih.gov. This aligns with the understanding that mitochondrial dysfunction, characterized by decreased glycolytic mechanisms and reduced pyruvate (B1213749) dehydrogenase (PDH) enzyme levels, can lead to increased cellular acidosis and elevated lactate (B86563) levels, indicative of anaerobic respiration explorationpub.comexplorationpub.com.

Membrane Disruption Mechanisms

This compound's toxicological profile includes effects on cellular membranes and associated proteins. The compound has been shown to disrupt reactions of membrane-associated enzyme complexes nih.gov. While some studies on isolated beating guinea-pig hearts suggested a membrane-stabilizing activity at certain concentrations, this effect alone does not fully account for the observed clinical pattern of overdose toxicity nih.gov.

More specifically, this compound has been found to cause a chronic reduction in the trafficking of hERG (human Ether-à-go-go-Related Gene, Kv11.1) potassium channels to the cell surface membrane researchgate.netnih.gov. This disruption in protein trafficking represents a significant membrane-related adverse effect. Additionally, this compound directly inhibits hERG current and can induce apoptosis in cells expressing hERG channels researchgate.netnih.gov.

Renal Complications Post-Overdose (e.g., Acute Tubular Necrosis, Rhabdomyolysis)

Acute renal failure is a documented complication following this compound overdose, frequently accompanied by seizures and evidence of rhabdomyolysis or myoglobinuria capes.gov.brnih.govnih.gov. Three primary mechanisms are proposed for the development of renal failure in these cases:

Acute Tubular Necrosis (ATN) Secondary to Non-Traumatic Rhabdomyolysis: Rhabdomyolysis involves the breakdown of muscle fibers and the release of intracellular components, notably myoglobin (B1173299), into the bloodstream capes.gov.brnih.govpopline.orgrevistanefrologia.org. When myoglobin levels exceed the renal tubules' reabsorptive capacity, it precipitates, forming hyaline casts revistanefrologia.org. This process, alongside the release of cytokines such as TNF-alpha, thromboxane (B8750289) A2, and endothelin, contributes to endothelial dysfunction and direct tissue damage within the kidneys revistanefrologia.org. Furthermore, iron released from myoglobin can participate in the Fenton reaction, generating nephrotoxic reactive oxygen species (ROS) that cause direct tubular injury revistanefrologia.org. Myoglobin also complexes with Tamm-Horsfall protein, leading to intratubular obstruction and oxidative damage revistanefrologia.org. The release of uric acid from damaged skeletal muscle also contributes to metabolic acidosis and urate crystal deposition, further obstructing renal tubules revistanefrologia.org. Seizures and prolonged coma, which can occur during this compound overdose, are significant contributors to atraumatic rhabdomyolysis and subsequent myoglobinuric renal failure nih.gov.

Hypotension-Induced Acute Tubular Necrosis: this compound overdose can lead to hypotension capes.gov.brnih.govglowm.com. Sustained hypotension results in decreased kidney blood flow and renal ischemia, activating the sympathetic nervous system and the Renin-Angiotensin-Aldosterone System (RAAS), which further exacerbates renal vasoconstriction revistanefrologia.org. This reduced perfusion can directly cause ATN.

Direct Nephrotoxic Reaction from this compound: A direct toxic effect of this compound or its metabolites on renal tissue is also considered a possible mechanism for renal failure capes.gov.brnih.govnih.gov.

Of 111 reported cases of this compound overdose to a manufacturer, acute renal failure occurred in 12, with seizures documented in seven of these patients and rhabdomyolysis or myoglobinuria in eight capes.gov.brnih.gov.

Induction of Hypomanic States in Bipolar Disorder

This compound has been observed to trigger hypomanic states in individuals with underlying bipolar disorder nih.govdrugs.comnih.gov. The phenomenon of mood switching, from depression to hypomania or mania, is a known concern with antidepressant treatments, particularly in patients with bipolar affective disorders cambridge.orgcambridge.org. While the precise mechanism for drug-induced mood switching remains a subject of ongoing discussion, several hypotheses have been advanced cambridge.orgcambridge.org. One proposed mechanism suggests that acute withdrawal following chronic antidepressant administration, which can lead to receptor subsensitivity, might result in a rebound hypersensitivity state, manifesting as hypomania or mania cambridge.org. The risk of such a mood switch is notably higher in bipolar patients compared to unipolar patients when treated with antidepressants cambridge.org. Genetic factors, such as polymorphisms in the 5HT transporter gene promoter (5HTTLPR) and the 5HT receptor 7 gene (HTR7), have been investigated but are currently not considered major determinants of mood state switching cambridge.org.

Urological Adverse Effects: Noradrenaline-Mediated Urethral Contraction and Painful Ejaculations

This compound has been shown to induce noradrenaline-mediated contraction of the urethra in animal models (guinea pigs and rats), leading to increased urethral resistance nih.govnih.gov. This effect contributes to urological adverse events. Furthermore, this compound use has been associated with instances of painful ejaculations nih.govnih.govresearchgate.netpsychiatryonline.org.

The mechanism underlying painful ejaculation is hypothesized to involve increased norepinephrine (B1679862) levels interfering with the coordinated contraction of smooth muscles researchgate.netpsychiatryonline.org. This compound, as a tricyclic antidepressant, potentiates the effect of noradrenaline at the synapse by inhibiting its active transport reuptake mechanism psychiatryonline.org. This potentiation of noradrenaline can disrupt the synchronized contractions of the smooth muscles within the internal genitalia, resulting in painful spasticity psychiatryonline.orgoup.com. Additionally, alpha receptor blockade, which can lead to incoordination of muscle contractions, may also play a role researchgate.net. The successful resolution of painful ejaculation with tamsulosin, an alpha-adrenergic receptor blocker that relaxes smooth muscle in the bladder neck and prostate, further supports the involvement of noradrenergic pathways in this adverse effect nih.govoup.com.

Angle-Closure Glaucoma Risk Mechanisms

This compound poses a risk for angle-closure glaucoma, particularly in individuals with anatomically narrow anterior chamber angles, due to its potential to induce pupillary dilation (mydriasis) nih.govdrugs.com. Pupillary dilation can precipitate acute angle-closure glaucoma (AACG) through two primary mechanisms:

Pupillary Block: This occurs when the pupillary margin of the iris makes contact with the anterior surface of the lens, impeding the flow of aqueous humor from the posterior chamber to the anterior chamber jocgp.comaao.org. This blockage creates a pressure gradient that causes the peripheral iris to bow forward, subsequently closing the iridocorneal angle jocgp.comaao.org. This mechanism is most common when the pupil is in a mid-dilated position jocgp.comaao.orgbiomedres.us.

Thickening of the Iris Base: Mydriasis can lead to a thickening of the iris base, which can cause adhesions and closure of the iridocorneal angle biomedres.us. this compound, like other tricyclic antidepressants, also exhibits anticholinergic properties by blocking muscarinic receptors, which can contribute to pupillary dilation and other effects such as blurred vision nih.govbiomedres.us.

Gastrointestinal Bleeding Risk Mechanisms

The risk or severity of gastrointestinal bleeding can be increased when this compound is co-administered with certain other medications, such as non-steroidal anti-inflammatory drugs (NSAIDs) like acemetacin, aceclofenac, mofebutazone, and acetylsalicylic acid, as well as anticoagulants like acenocoumarol (B605123) drugbank.comdrugbank.com.

While this compound's primary mechanism of action involves inhibiting the reuptake of norepinephrine and serotonin (B10506) and blocking dopamine (B1211576) receptors drugs.comnih.govdrugbank.com, the general mechanism for antidepressant-associated gastrointestinal bleeding is often linked to serotonin reuptake inhibition pharmacovigilance-iledefrance.frresearchgate.net. Serotonin plays a crucial role in hemostasis; it is taken up by platelets via serotonin transporters and released upon vascular injury, where it then binds to platelet 5-HT2A receptors, accelerating platelet aggregation and thrombus formation pharmacovigilance-iledefrance.fr. Antidepressants that inhibit serotonin reuptake can lead to reduced platelet aggregation pharmacovigilance-iledefrance.frresearchgate.net. Additionally, some antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), can increase gastric acidity, which may elevate the risk of ulcer formation and subsequent gastrointestinal bleeds pharmacovigilance-iledefrance.frresearchgate.net. Although this compound is primarily a norepinephrine reuptake inhibitor, tricyclic antidepressants as a class can have varying degrees of serotonin reuptake inhibition nih.gov, suggesting a potential contribution to this mechanism, especially in the presence of interacting medications.

Research on Amoxapine Drug Drug and Drug Gene Interactions

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the effects of co-administered drugs on the absorption, distribution, metabolism, and excretion of amoxapine, and vice versa.

The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system, primarily CYP2D6. nih.govnih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, such as "poor metabolizers," who may experience higher than expected plasma concentrations of tricyclic antidepressants like this compound when given standard doses. nih.govrxlist.comdrugs.com This can result in a significant increase in the plasma area under the curve (AUC) of the TCA, potentially by as much as eightfold. rxlist.comdrugs.comclinpgx.org

Drugs that inhibit the activity of CYP2D6 can effectively convert "normal metabolizers" into "poor metabolizers," leading to a sudden increase in this compound plasma levels and potential toxicity. rxlist.comdrugs.com Therefore, co-administration of this compound with known inhibitors of CYP2D6 may necessitate lower doses of this compound. rxlist.comdrugs.com Conversely, when a CYP2D6 inhibitor is withdrawn from a patient's regimen, an increased dose of this compound might be required to maintain therapeutic effects. rxlist.comdrugs.com It is advisable to monitor TCA plasma levels when this compound is co-administered with a CYP2D6 inhibitor. rxlist.comdrugs.com

Examples of drugs that can inhibit CYP2D6 include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875), sertraline, and paroxetine, as well as other medications such as quinidine (B1679956) and cimetidine. drugs.comclinpgx.orgclinpgx.org The extent of the interaction with SSRIs depends on the specific SSRI and its inhibitory potency. drugs.comclinpgx.org

Interestingly, this compound itself is the N-desmethyl metabolite of the antipsychotic drug loxapine, a transformation primarily carried out by CYP3A4. nih.govtaylorandfrancis.com

Table 1: CYP450 Interactions with this compound

Interacting Drug/Drug Class Effect on this compound Mechanism
CYP2D6 Inhibitors
Fluoxetine Increased plasma concentration Inhibition of CYP2D6
Paroxetine Increased plasma concentration Inhibition of CYP2D6
Bupropion Increased plasma concentration Inhibition of CYP2D6
Duloxetine Increased plasma concentration Inhibition of CYP2D6
Quinidine Increased plasma concentration Inhibition of CYP2D6
Cimetidine Increased plasma concentration Inhibition of CYP2D6
Phenothiazines Increased plasma concentration Inhibition of CYP2D6
CYP Inducers
Rifampin Decreased plasma concentration Induction of CYP enzymes

While the impact of other drugs on this compound concentrations is well-documented, this compound can also affect the plasma levels of co-administered medications. As a substrate for CYP2D6, this compound may competitively inhibit the metabolism of other drugs that are also metabolized by this enzyme.

For instance, the co-administration of tricyclic antidepressants with phenothiazines or haloperidol (B65202) may lead to increased plasma concentrations of the TCA. cambridge.org Additionally, this compound may interfere with the metabolism of Type 1C antiarrhythmics like propafenone (B51707) and flecainide, which are also CYP2D6 substrates. drugs.comclinpgx.org

Table 2: Effect of this compound on Co-administered Drugs

Co-administered Drug Potential Effect Mechanism
Phenothiazines Increased plasma concentrations of the TCA Competition for CYP2D6 metabolism
Haloperidol Increased plasma concentrations of the TCA Competition for CYP2D6 metabolism
Propafenone Altered metabolism and potential for increased plasma concentrations Competition for CYP2D6 metabolism

Pharmacodynamic Interaction Mechanisms

This compound can potentiate the effects of central nervous system (CNS) depressants. rxlist.comdrugs.comclinpgx.org This includes an enhanced response to alcohol and the effects of barbiturates and other CNS depressants. rxlist.comdrugs.comclinpgx.orgnih.gov The sedative effects of this compound are additive with other CNS depressants such as benzodiazepines, opioids, and sleeping medications. encyclopedia.compatsnap.com This can lead to increased drowsiness, confusion, and in severe cases, respiratory depression. patsnap.com

Table 3: Interactions with CNS Depressants

CNS Depressant Potential Effect of Co-administration with this compound
Alcohol Enhanced CNS depression
Barbiturates Enhanced CNS depression
Benzodiazepines Increased sedation and risk of respiratory depression
Opioids Increased sedation and risk of respiratory depression

There is evidence to suggest that this compound may be associated with a risk of QTc interval prolongation. nih.gov This effect is a concern with many tricyclic antidepressants, which can block cardiac sodium channels and affect the delayed potassium rectifier current. psychiatry.org While clinically significant QTc prolongation with TCAs at therapeutic doses tends to occur in individuals with pre-existing cardiac disease or in cases of overdose, caution is still warranted. psychiatry.org

The mechanism behind this compound-induced QTc prolongation involves the inhibition of cardiac hERG (Kv11.1) potassium channels, which are crucial for cardiac repolarization. nih.gov Blockade of these channels can lead to a prolonged ventricular action potential, reflected as a lengthened QTc interval on an electrocardiogram (ECG). nih.govpsychdb.com This increases the risk of developing potentially fatal cardiac arrhythmias like Torsades de Pointes. psychdb.com The risk is heightened when this compound is taken with other medications known to prolong the QTc interval. medscape.com

This compound possesses anticholinergic properties, which can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention. nih.govdrugbank.compatsnap.com When this compound is co-administered with other drugs that also have anticholinergic effects, there is a risk of potentiating these effects, potentially leading to a more severe condition known as anticholinergic syndrome. drugs.comencyclopedia.com

Drugs with anticholinergic properties include antihistamines, some antipsychotics, and medications used for Parkinson's disease. encyclopedia.comwebmd.com The additive anticholinergic effects can increase the risk of serious complications such as paralytic ileus, a condition where muscle contractions that move food through the digestive system are temporarily paralyzed. rxlist.comdrugs.comcambridge.org

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
Acetylcholine (B1216132)
Amitriptyline (B1667244)
Barbiturates
Benzodiazepines
Bupropion
Carbamazepine
Cimetidine
Clonidine
Desipramine
Dopamine (B1211576)
Duloxetine
Flecainide
Fluoxetine
Haloperidol
Imipramine (B1671792)
Loxapine
Norepinephrine (B1679862)
Nortriptyline
Paroxetine
Phenelzine
Phenobarbital
Propafenone
Protriptyline
Quinidine
Rifampin
Serotonin
Sertraline
Thioridazine
Tranylcypromine
Trazodone

Alterations in Antihypertensive Effects

This compound, through its pharmacological actions, can interfere with the therapeutic effects of antihypertensive medications. This interaction is primarily due to its peripheral alpha-1 adrenergic blocking activity, which can potentiate the blood pressure-lowering effects of other drugs, leading to an increased risk of orthostatic hypotension and syncope. drugs.comwebmd.com Conversely, this compound can also diminish the efficacy of certain antihypertensive agents.

Clinical monitoring of blood pressure is recommended when this compound is co-administered with antihypertensive drugs or vasodilators. webmd.com Patients should be advised to rise slowly from a sitting or lying position to minimize the risk of dizziness and fainting. webmd.com

The following table summarizes the observed interactions between this compound and various antihypertensive drug classes.

Antihypertensive Drug ClassInteracting Drug(s)Nature of Interaction
Alpha-Blockers AlfuzosinThis compound may increase the hypotensive activities of Alfuzosin. drugbank.com
Angiotensin II Receptor Blockers AmbrisentanThis compound may decrease the antihypertensive activities of Ambrisentan. drugbank.com
Direct Renin Inhibitors AliskirenThis compound may decrease the antihypertensive activities of Aliskiren. drugbank.com
Adrenergic Neuron Blockers BretyliumThis compound may decrease the antihypertensive activities of Bretylium. drugbank.com
Atypical Antipsychotics Aripiprazole, BrexpiprazoleThis compound may increase the orthostatic hypotensive, hypotensive, and antihypertensive activities of these drugs. drugbank.com

Serotonin Syndrome Risk (e.g., with MAOIs, SSRIs, SNRIs)

A significant and potentially life-threatening risk associated with this compound is the development of serotonin syndrome. webmd.comnih.gov This condition arises from excessive serotonergic activity in the central nervous system. The risk is substantially elevated when this compound is used concurrently with other serotonergic agents, such as Monoamine Oxidase Inhibitors (MAOIs), Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). nih.govbsphs.org

The U.S. Food and Drug Administration (FDA) label for this compound explicitly contraindicates its concomitant use with MAOIs. clinpgx.org It is recommended to allow a minimum of 14 days to elapse between discontinuing an MAOI and initiating this compound, and vice versa, to avoid hyperpyretic crises, severe convulsions, and fatalities. bsphs.orgclinpgx.org

Serotonin syndrome is characterized by a triad (B1167595) of symptoms:

Mental status changes: Agitation, confusion, restlessness, delirium. nih.govbsphs.org

Autonomic hyperactivity: Hyperthermia, tachycardia, diaphoresis (sweating), hypertension. nih.govamegroups.org

Neuromuscular abnormalities: Tremor, muscle rigidity, myoclonus (muscle jerks), hyperreflexia. nih.gov

The interaction mechanisms that precipitate serotonin syndrome when combining this compound with other serotonergic drugs are summarized below.

Interacting Drug ClassInteracting Drug(s)Mechanism of InteractionClinical Recommendation
Monoamine Oxidase Inhibitors (MAOIs) Phenelzine, Tranylcypromine, Isocarboxazid, Selegiline, LinezolidMAOIs inhibit the breakdown of serotonin, while this compound (as a TCA) inhibits its reuptake. This dual action leads to a significant increase in synaptic serotonin levels. bsphs.orgConcomitant use is contraindicated. A washout period of at least 14 days is required when switching between these drug classes. bsphs.orgclinpgx.org
Selective Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine, Sertraline, ParoxetineBoth drug classes inhibit the reuptake of serotonin, leading to an additive effect on serotonin levels. bsphs.orgclinpgx.orgCaution is indicated in co-administration. Sufficient time must elapse when switching, with at least 5 weeks for fluoxetine due to its long half-life. clinpgx.org
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Venlafaxine, DuloxetineSimilar to SSRIs, SNRIs block serotonin reuptake, leading to an additive serotonergic effect when combined with this compound. nih.govbsphs.orgConcurrent use should be approached with caution and close monitoring for signs of serotonin syndrome.
Other Serotonergic Agents AmantadineThe risk or severity of serotonin syndrome can be increased when this compound is combined with amantadine. drugbank.comMonitor for symptoms of serotonin syndrome.

Seizure Threshold Lowering Interactions

This compound, like other tricyclic antidepressants, is known to lower the seizure threshold, thereby increasing the risk of seizures. nih.gov This effect is a significant concern, particularly in patients with a history of epilepsy or seizure disorders, and in cases of overdose. nih.gov Research has indicated that this compound may be responsible for a disproportionate number of seizures resulting from cyclic antidepressant overdose, with one study noting seizure activity in 36.4% of this compound overdose cases compared to 4.3% for other cyclic antidepressants. nih.gov

The concurrent use of this compound with other medications that also lower the seizure threshold can have an additive effect, further increasing the risk. Therefore, caution is warranted when prescribing this compound to patients taking such medications.

The following table lists examples of drugs known to lower the seizure threshold, which may interact with this compound.

Drug ClassSpecific Drug(s)
Opioid Analgesics Tramadol
Antipsychotics Clozapine, Phenothiazines
Antibiotics Penicillins, Cephalosporins, Imipenem
Antidepressants Bupropion, Maprotiline
Anesthetics Propofol
Bronchodilators Theophylline

Pharmacogenomic Research

CYP2D6 Genetic Polymorphisms and Clinical Implications

The metabolism of this compound is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. nih.gov The gene encoding for CYP2D6 is highly polymorphic, leading to considerable inter-individual variability in enzyme activity. This genetic variation results in different metabolizer phenotypes, which can have significant clinical implications for patients treated with this compound.

The FDA-approved label for this compound highlights that individuals who are "poor metabolizers" due to reduced CYP2D6 activity may have higher than expected plasma concentrations of tricyclic antidepressants when given standard doses. clinpgx.org This can lead to an increased risk of toxicity. Conversely, "ultrarapid metabolizers" may experience lower plasma concentrations, potentially leading to a lack of therapeutic efficacy.

The clinical implications of CYP2D6 polymorphisms on this compound therapy are outlined in the table below.

CYP2D6 PhenotypeGenetic VariationPrevalence (approximate)Clinical Implications for this compound Therapy
Ultrarapid Metabolizer (UM) Gene duplication leading to increased enzyme activity.1-2% of CaucasiansIncreased metabolism of this compound, leading to lower plasma concentrations. This may result in a lack of therapeutic response at standard doses.
Extensive (Normal) Metabolizer (EM) Two functional alleles.70-80% of Caucasians"Normal" metabolism of this compound. Standard dosing is generally appropriate.
Intermediate Metabolizer (IM) One reduced-function allele and one non-functional allele, or two reduced-function alleles.10-15% of CaucasiansReduced metabolism of this compound compared to EMs, leading to higher plasma concentrations. Increased risk of adverse effects.
Poor Metabolizer (PM) Two non-functional alleles.7-10% of CaucasiansSignificantly reduced or absent CYP2D6 activity, leading to substantially higher plasma concentrations of this compound. clinpgx.org High risk of dose-dependent toxicity and adverse effects. clinpgx.org

Furthermore, co-administration of this compound with drugs that are potent inhibitors of CYP2D6 (such as certain SSRIs like fluoxetine and paroxetine, the antiarrhythmic quinidine, and the acid reducer cimetidine) can phenotypically convert an extensive metabolizer into a poor metabolizer. clinpgx.org This can lead to an abrupt increase in this compound plasma levels and potential toxicity. clinpgx.org Therefore, caution and potential dose adjustments are necessary when this compound is used concurrently with CYP2D6 inhibitors. clinpgx.org

Preclinical and in Vitro Methodologies in Amoxapine Research

Animal Models in Pharmacological Studies

Animal models, including mice, guinea pigs, and rats, have been instrumental in understanding the pharmacological effects of amoxapine.

Mice: Studies in mice have demonstrated the efficacy of this compound in reducing bacterial burdens in the lungs when used against Mycobacterium tuberculosis (Mtb) infection, with doses of 3 and 5 mg/kg showing significant reduction compared to vehicle-treated groups nih.govasm.orgresearchgate.net. This compound has also been investigated for its antidepressant effects in mice using the Water Wheel Test, where a dose of 10 mg/kg (intraperitoneal) administered daily for two weeks produced significant antidepressant activity comparable to fluoxetine (B1211875) ijmse.com. Research into drug-induced catalepsy in mice revealed that this compound can induce dose-dependent catalepsy drugbank.com. Furthermore, this compound has been explored in mouse models of irinotecan-induced delayed diarrhea, where oral administration at 1 mg/kg/day or 5 mg/kg/day successfully suppressed diarrhea and reduced tumor growth nih.govresearchgate.net. In the context of Alzheimer's disease research, this compound has been shown to reduce amyloid-beta production in mice by targeting the serotonin-6 (HTR-6, 5-HT-6) receptor nih.govresearchgate.net. Reproductive studies in mice have indicated embryotoxicity, stillbirths, and intrauterine deaths at doses 3 to 10 times the usual human dose taylorandfrancis.comfda.gov. Additionally, this compound treatment has been observed to induce hyperactivity in mice in locomotor activity assays mdpi.com.

Guinea Pigs: Isolated, beating guinea-pig hearts perfused with 5 µg/ml of this compound ceased beating after 13 minutes, suggesting an interference with energy conservation nih.gov. In vitro laboratory studies have also shown that this compound induces noradrenaline-mediated contraction of the urethra in guinea pigs, leading to elevated urethral resistance nih.gov. Biphasic effects on spike activity have been observed in perfused guinea pig hippocampal slices treated with this compound mdpi.com.

Rats: Rats have been utilized in pharmacokinetic studies, particularly for this compound-loaded solid lipid nanoparticles (SLNs). These studies demonstrated that SLNs enhanced the oral bioavailability of this compound by 1.6 times and increased its brain concentration by more than 5.8 times compared to the pure drug nih.govacs.orgresearchgate.net. This compound's electrophysiological effects on rat atrial tissue have also been investigated medchemexpress.com. Similar to mice, reproductive studies in rats have reported fetotoxic effects, including intrauterine death, decreased birth weight, and stillbirth, at oral doses 3 to 10 times higher than the human dose taylorandfrancis.comfda.gov. The disposition of this compound and its hydroxylated metabolites in different brain regions, cerebrospinal fluid (CSF), and plasma of rats has been examined using advanced analytical techniques researchgate.net. Furthermore, this compound has been observed to induce noradrenaline-mediated contraction of the urethra in rats nih.gov.

In Vitro Cellular and Biochemical Systems

In vitro methodologies provide controlled environments to dissect the molecular and cellular mechanisms of this compound.

Chinese Hamster Ovary (CHO) Cells: CHO cells have been employed to investigate whether this compound's effects involve general membrane disruption or more specific mitochondrial interference nih.gov. Research in CHO cells revealed an initial increase in oxygen uptake at this compound concentrations up to 10 µg/ml, followed by a decrease at higher concentrations nih.gov. At drug levels causing increased oxygen uptake, an increased lactic acid output was observed without overt toxicity nih.gov. However, at higher drug levels, decreased oxygen uptake was accompanied by cell death and a change in mitochondrial cristae configuration, attributed to interference with energy conservation nih.gov. CHO cells are widely recognized in biological and medical research for studies in genetics, toxicity screening, nutrition, and gene expression, and are frequently used as hosts for recombinant protein production wikipedia.orgcellculturedish.com. They also serve as a platform for modeling complex drug metabolization reactions in vitro mdpi.com.

Saccharomyces cerevisiae (Yeast): Saccharomyces cerevisiae has been used to study the effects of this compound on cellular growth and mitochondrial energy metabolism nih.govnih.gov. Increased concentrations of this compound led to decreased oxygen uptake and reduced cell survival in Saccharomyces cerevisiae nih.gov. This compound at concentrations of 50-100 µg/ml inhibited yeast growth on all substrates except lactate (B86563), with growth on lactate still observed at 200 µg/ml nih.gov. Studies using beef heart mitochondria showed that this compound at 100 µg/ml inhibited reactions involving large sections of the electron transport chain, and also inhibited energy-linked reactions in submitochondrial particles nih.gov. Electron microscopy revealed some disruption of mitochondrial internal structure and a change from orthodox to condensed conformation nih.gov.

Radioreceptor assays have been crucial in characterizing this compound's binding affinities to various neurotransmitter receptors. In vitro studies using a radioreceptor assay for neuroleptics demonstrated that this compound, and particularly its metabolite 7-hydroxythis compound (B25571), possess potent neuroleptic-like activity psychiatryonline.org. This compound acts by decreasing the reuptake of norepinephrine (B1679862) and serotonin (B10506) and blocks the response of dopamine (B1211576) receptors to dopamine fda.govdrugbank.comncats.io. Specifically, this compound has been identified as an inhibitor of both norepinephrine (NE) and serotonin (5-HT) reuptake, with dissociation constant (Kd) values of 16 nM and 58 nM, respectively researchgate.net. It also blocks 5-HT and dopamine (DA) receptors, including 5-HT2a and D4/D2 receptors researchgate.netacs.org. In vitro binding affinities (Ki values) of this compound to dopamine D1, D2, and muscarinic acetylcholine (B1216132) (mACh) receptors in rat striatal synaptic membrane were reported as 200 nM, 58.4 nM, and 379 nM, respectively drugbank.com. This compound exhibits weak affinity for the dopamine transporter, 5-HT1A, 5-HT1B, D1, α2-adrenergic, H4, mACh, and GABAA receptors wikipedia.org. Its metabolite, 7-hydroxythis compound, shows affinity for 5-HT2a and D2 receptors, while 8-hydroxythis compound (B25638) acts as a norepinephrine reuptake inhibitor and a stronger serotonin reuptake inhibitor researchgate.netwikipedia.org.

Table 1: this compound Binding Affinities to Neurotransmitter Receptors

Receptor TypeThis compound Ki Value (nM) / Kd Value (nM)EffectSource
Norepinephrine (NE) Reuptake16 (Kd)Inhibitor researchgate.net
Serotonin (5-HT) Reuptake58 (Kd)Inhibitor researchgate.net
Dopamine D1 Receptor200 (Ki)Antagonist / Binder drugbank.comdrugbank.com
Dopamine D2 Receptor58.4 (Ki)Antagonist / Binder drugbank.comdrugbank.com
Muscarinic Acetylcholine (mACh)379 (Ki)Antagonist drugbank.com
5-HT2a ReceptorBlockadeAntagonist researchgate.net
D4/D2 ReceptorsBlockadeAntagonist researchgate.net

Enzymatic assays have been used to identify and characterize the inhibitory potential of this compound. This compound has been identified as a potent in vitro bacterial β-glucuronidase (GUS) inhibitor nih.govresearchgate.net. Both this compound and its metabolites, 7-OH this compound and 8-OH this compound, have demonstrated potent in vitro GUS inhibitory activity nih.gov. The inhibitory concentrations (IC50 values) for this compound, 7-OH this compound, and 8-OH this compound in a purified GUS enzyme assay were determined to be 58 ± 5 nmol/L, 41 ± 6 nmol/L, and 100 ± 1 nmol/L, respectively researchgate.net. In a bacterial cell-based GUS activity assay, the IC50 values for this compound, 7-OH this compound, and 8-OH this compound were also reported as 58 ± 5 nmol/L, 41 ± 6 nmol/L, and 100 ± 1 nmol/L, respectively researchgate.net. Importantly, bacterial cytotoxicity assays confirmed that the observed GUS inhibition was not due to the killing of bacterial cells, as no toxicity was noted at concentrations of 2 and 20 mmol/L researchgate.net.

Table 2: this compound and Metabolite Inhibition of Bacterial β-Glucuronidase (GUS)

CompoundGUS Enzyme Assay IC50 (nmol/L)Bacterial Cell-Based GUS Assay IC50 (nmol/L)Source
This compound58 ± 558 ± 5 researchgate.net
7-OH this compound41 ± 641 ± 6 researchgate.net
8-OH this compound100 ± 1100 ± 1 researchgate.net

Advanced Analytical and Imaging Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS methods have been developed for the precise quantification of this compound in various biological matrices, including formulation, plasma, and brain tissue samples nih.govacs.orgresearchgate.netacs.org. For this compound quantification, multiple reaction monitoring (MRM) modes of ions with m/z 314.1 > 271.0 and 314.1 > 193.0 have been utilized in positive ionization mode acs.org. Calibration curves for this compound in rat plasma have demonstrated linearity over a range of 100–8000 ng/mL acs.org. The developed LC-MS/MS methods have shown high precision and accuracy. Intra- and interday precision for quality control (QC) samples ranged from 0.008–11.00% and 2.77–13.69% coefficient of variation (CV), respectively acs.org. Intra- and interday accuracies for all QC samples ranged from 8.72 to 14.13% and 9.79 to 13.85%, respectively acs.org. LC-MS/MS has also been applied for the simultaneous quantification of this compound, loxapine, and its five metabolites in different brain regions, CSF, and plasma of rats researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS techniques are employed for the quantification of this compound, particularly in human plasma, often in conjunction with sample preparation methods such as pipette tip solid-phase extraction ontosight.aimdpi.com. A method for the identification and quantitation of this compound in blood and tissue samples has been presented, where the base peak and molecular ion for this compound were observed at m/z 245 and 313, respectively, using electron impact mass spectrometry nih.gov. GC-MS methods offer high sensitivity and selectivity, capable of achieving low limits of quantification, such as 0.2 ng/mL when combined with preconcentration techniques mdpi.com. This technique is suitable for applications in pharmaceutical research and forensic analysis cerilliant.com.

Positron Emission Tomography (PET) for Receptor Occupancy

Positron Emission Tomography (PET) has been instrumental in quantifying the in vivo receptor occupancy of this compound, offering insights into its pharmacodynamic profile in the brain. This compound exhibits a heterogeneous receptor binding profile, notably involving monoamine reuptake inhibition and antagonism of 5-HT2a and D4/D2 dopamine receptors. Current time information in Magadi, KE.wikipedia.org

Table 1: this compound Receptor Occupancy in Healthy Volunteers (PET Study)

Receptor TypeThis compound Dose (mg/day)Receptor Occupancy (%)Source
5-HT215098 Current time information in Magadi, KE.wikipedia.org
D215063 Current time information in Magadi, KE.wikipedia.org
5-HT2≥ 100Near saturation wikipedia.orgnih.gov
D250-250< 80 (dose-dependent) wikipedia.orgnih.gov

It is important to note that PET studies have not yet determined the occupancy of serotonin transporters (SERT) or norepinephrine transporters (NET) by this compound in the human or non-human primate brain. fishersci.ca

Evoked Potential Topographic Mapping in Neurophysiological Studies

Evoked potential (EP) topographic mapping has been utilized in neurophysiological studies to assess the effects of this compound on brain activity and cognitive functions. One notable study investigated the impact of this compound on attentional abilities in patients with major depressive disorder, comparing it to imipramine (B1671792) and placebo. nih.govresearchgate.net

In this study, patients underwent the Continuous Performance Test (CPT), a visual vigilance assessment, while EPs were recorded using 32 channels. nih.gov The findings indicated that this compound significantly enhanced the N120 amplitude in the midline parietal and right parietal cortex. nih.govresearchgate.net These cortical regions are recognized for their involvement in selective attention processes in healthy individuals. nih.gov Furthermore, both this compound and imipramine augmented the differences in P200 amplitude between target and non-target stimuli, with this compound demonstrating more pronounced effects over midline parietal locations. nih.gov Behavioral performance on the CPT was also significantly improved in the this compound group compared to the placebo group. nih.gov This observed improvement in performance, evident as early as 48 hours post-administration, has been hypothesized to correlate with this compound's higher affinity for serotonin S2 receptors. researchgate.net

Computational Modeling (e.g., Molecular Docking and Dynamics Simulations)

Computational modeling techniques, including molecular docking and dynamics simulations, have provided atomic-level insights into the molecular interactions of this compound. These methods are crucial for understanding drug-target binding mechanisms and predicting pharmacological activities.

One significant application of computational modeling has been in studying the binding of this compound and its active metabolites, 7-hydroxythis compound and 8-hydroxythis compound, to bacterial β-glucuronidase (GUS). wikipedia.orgthegoodscentscompany.comnih.gov Molecular docking and dynamics simulations revealed that this compound and its metabolites bind within the active site of GUS. wikipedia.orgthegoodscentscompany.comnih.gov Specific interactions observed include aromatic features near the bacterial loop residue F365' and the formation of a hydrogen bond with E413. wikipedia.orgthegoodscentscompany.comnih.gov Molecular dynamics simulations further refined these proposed binding modes and allowed for the evaluation of binding free energy, demonstrating stable protein backbone RMSD (around 2 Å) in the complex systems. wikipedia.org

Beyond enzyme interactions, computational studies have also explored other molecular behaviors of this compound. Density functional theory (DFT) has been employed to analyze the optimized molecular structure, geometric parameters, and electronic properties of this compound. wikidata.org Molecular docking studies have also been extended to investigate this compound's interactions with viral proteins and its inclusion complex formation with gamma-cyclodextrin (B1674603) (ɣ-CD). wikidata.orgnih.gov These computational findings have successfully validated the encapsulation of this compound within ɣ-CD, suggesting potential for novel drug delivery systems. nih.gov

Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable tools for the characterization of this compound in nanostructured formulations, particularly nanoparticles. These techniques provide crucial information on particle morphology, size, and surface characteristics.

These advanced microscopy techniques have been extensively used in the development and characterization of this compound-loaded solid lipid nanoparticles (SLNs). nih.govwikipedia.orgfishersci.ieuni.lu SEM, TEM, and AFM studies consistently confirmed that this compound-SLNs exhibit a spherical shape and fall within the nanoscale size range. nih.govwikipedia.orguni.lu For one particular formulation, the mean particle size was determined to be 151.5 ± 7.02 nm, with a polydispersity index of 0.40 ± 0.11. nih.govwikipedia.orguni.lu Another study reported nearly spherical particles with a mean particle size of 248 nm, a polydispersity index of 0.277 ± 0.058, and a zeta potential of -8.74 mV. fishersci.ie Complementary techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) further indicated that this compound was incorporated into the nanocarrier system in an amorphous form. nih.govwikipedia.orguni.lu These microscopic and analytical methods are critical for ensuring the quality and understanding the physical properties of nanoparticle-based drug delivery systems. guidetopharmacology.org

Table 2: Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

ParameterValue (Formulation 1) nih.govwikipedia.orguni.luValue (Formulation 2) fishersci.ieCharacterization Method(s)
Mean Particle Size151.5 ± 7.02 nm248 nmSEM, TEM, AFM, DLS
Polydispersity Index0.40 ± 0.110.277 ± 0.058DLS
Zeta PotentialNot specified-8.74 mVZeta potential analysis
ShapeSphericalNearly sphericalSEM, TEM, AFM
Drug Form in CarrierAmorphousNot specifiedDSC, XRD

Emerging Research Avenues and Future Directions for Amoxapine

Drug Repurposing Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, represents a promising and accelerated pathway for drug development. nih.gov Amoxapine is a subject of such research, with studies exploring its potential beyond its primary psychiatric indications.

A significant area of repurposing research for this compound is in oncology, specifically in mitigating the side effects of chemotherapy. The cancer drug irinotecan is effective against a range of solid tumors, but its use is often limited by severe, dose-dependent diarrhea. nih.govpnas.org This toxicity is caused by the reactivation of irinotecan's active metabolite, SN-38, in the gut. After being detoxified in the liver to a non-toxic form, SN-38G, it is excreted into the intestines where gut bacterial β-glucuronidase (GUS) enzymes convert it back to the toxic SN-38. nih.govpnas.orgelsevierpure.com This reactivation damages intestinal epithelial cells, leading to severe diarrhea. elsevierpure.com

Research has identified this compound as a potent inhibitor of bacterial GUS enzymes. nih.govelsevierpure.com In vitro studies confirmed that this compound and its metabolites, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638), effectively inhibit GUS activity. nih.gov Computational modeling has shown that these compounds bind to the active site of the bacterial enzyme. nih.gov In preclinical animal studies, the oral administration of low-dose this compound in combination with irinotecan significantly suppressed diarrhea and improved the survival of tumor-bearing mice. nih.govnih.gov These findings suggest that this compound has strong clinical potential to be repurposed to alleviate irinotecan-induced diarrhea, a significant unmet need in cancer treatment. nih.govelsevierpure.com

With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB), there is an urgent need for new therapeutic strategies. nih.gov One promising approach is host-directed therapy (HDT), which targets host cellular pathways to enhance the killing of pathogens like Mycobacterium tuberculosis. nih.gov This pathogen infects and multiplies within host macrophages. asm.org

Recent studies have identified this compound as a potential HDT agent against mycobacterial infections. nih.govasm.org In a screen of FDA-approved drugs, this compound was found to enhance the intracellular killing of Mycobacterium bovis BCG and M. tuberculosis within both human and murine macrophages. asm.orgasm.org The mechanism behind this effect is the induction of autophagy, a cellular process that degrades and recycles cellular components and can sequester and eliminate intracellular pathogens. asm.orgfrontiersin.org this compound was found to inhibit the mammalian target of rapamycin (mTOR) pathway, a key regulator of autophagy. nih.govasm.org This inhibition leads to the formation of autophagosomes that capture the mycobacteria for destruction. asm.org The effect was confirmed both in vitro and in animal models, where this compound treatment enhanced the host's defense against M. tuberculosis. nih.gov This research positions this compound as a novel candidate for repurposing as an adjunctive therapy for tuberculosis. asm.org

Development of Advanced Drug Delivery Systems for Enhanced Bioavailability and Brain Targeting

A significant challenge with this compound is its low solubility and extensive first-pass metabolism in the liver, which results in poor bioavailability. nih.gov To overcome these limitations, researchers are developing advanced drug delivery systems. One such approach involves the use of solid lipid nanoparticles (SLNs). nih.gov

A recent study successfully developed this compound-loaded SLNs using a single emulsification method. nih.gov These nanoparticles were spherical, had a mean particle size of approximately 151.5 nm, and successfully incorporated this compound in an amorphous state. nih.gov The SLN formulation increased the drug's solubility by about 2.67 times compared to the pure drug powder. nih.gov

Pharmacokinetic studies in Wistar rats demonstrated the superiority of the SLN formulation. nih.gov The oral bioavailability of this compound delivered via SLNs was enhanced by 1.6 times compared to the pure drug. nih.gov Crucially, the concentration of this compound in the brain was more than 5.8 times higher with the SLN formulation. nih.gov These findings indicate that nanoparticle-based carriers can be a highly effective strategy for improving this compound's pharmacokinetic profile, enhancing its delivery to the brain, and potentially improving its therapeutic efficacy. nih.gov

Deeper Investigation into Specific Metabolite Pharmacodynamics and Therapeutic Potential

7-Hydroxythis compound is a more potent dopamine (B1211576) D2 receptor antagonist than this compound itself. wikipedia.orgnih.gov This action is responsible for the neuroleptic (antipsychotic-like) properties of this compound. nih.govpatsnap.com

The distinct pharmacodynamic profiles of these metabolites present an opportunity for further research. A deeper investigation into their specific actions on various receptors and transporters could uncover new therapeutic potential. For example, the potent dopamine-blocking activity of 7-hydroxythis compound could be explored for conditions where a combination of antidepressant and antipsychotic effects is desired. Conversely, the specific serotonergic and noradrenergic activity of 8-hydroxythis compound could be harnessed for different therapeutic applications. Understanding the unique contributions of each metabolite is a key future direction for potentially developing more targeted therapies.

Exploration of this compound's Effects on Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are increasingly recognized as key pathological mechanisms in major depressive disorder and other neuropsychiatric conditions. mdpi.comresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract them, can lead to cellular damage. researchgate.net This process, along with chronic inflammation in the brain, can disrupt normal neuronal function and contribute to depressive symptoms. mdpi.com

While direct studies on this compound's effects on these specific pathways are limited, its known pharmacological actions suggest this is a fertile area for future investigation. For instance, research has shown that this compound can reduce the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Since neuroinflammation and oxidative stress are deeply implicated in neurodegenerative processes, this compound's ability to modulate a related pathway is intriguing. Future research could explore whether this compound directly modulates inflammatory signaling pathways or antioxidant defense mechanisms in the brain, potentially uncovering a novel mechanism for its antidepressant action and suggesting its utility in other disorders where these processes are prominent.

Personalized Medicine Approaches Based on Pharmacogenomics and Therapeutic Drug Monitoring

The response to antidepressant medication varies significantly among individuals, a variability that can be attributed to genetic factors influencing drug metabolism and action. nih.gov Personalized medicine, which tailors treatment to an individual's characteristics, holds great promise for optimizing antidepressant therapy. humanjournals.com

For this compound, a key area for personalization is pharmacogenomics, particularly related to the cytochrome P450 enzyme system. mdpi.com this compound is primarily metabolized by the CYP2D6 enzyme. nih.gov The gene for CYP2D6 is highly polymorphic, meaning there are many genetic variants that can lead to different enzyme activity levels. Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers.

Poor metabolizers may have higher plasma concentrations of this compound, increasing the risk of adverse effects.

Ultrarapid metabolizers may clear the drug too quickly, leading to lower plasma concentrations and a lack of therapeutic effect at standard doses.

Pharmacogenomic testing for CYP2D6 variants prior to or during treatment could help clinicians select a more appropriate starting dose and avoid potential adverse events or treatment failure. pharmacytimes.com This genetic information could be combined with Therapeutic Drug Monitoring (TDM), which involves measuring the plasma concentrations of this compound and its active metabolites. TDM can help ensure that drug levels are within the therapeutic window, further personalizing the dosage regimen for optimal safety and efficacy.

Further Elucidation of Undefined Clinical Action Mechanisms

While the principal mechanisms of this compound's antidepressant and antipsychotic effects are attributed to its interaction with monoamine transporters and dopamine receptors, ongoing research continues to explore less understood pathways that may contribute to its clinical profile and offer avenues for future therapeutic applications. The clinical action of this compound is not entirely understood, and emerging studies are beginning to shed light on novel molecular interactions and signaling cascades that extend beyond its established pharmacology. drugbank.comdrugs.comnih.gov

A significant area of investigation is this compound's potential role in neurodegenerative diseases, specifically Alzheimer's disease. Research has identified this compound as an agent capable of reducing the production of amyloid-β (Aβ), a peptide central to the pathogenesis of Alzheimer's. nih.gov This effect is particularly noteworthy as it appears to operate through mechanisms distinct from the compound's traditional antidepressant actions.

Detailed mechanistic studies have revealed that this compound's Aβ-lowering activity is mediated through its interaction with the serotonin (B10506) receptor 6 (HTR6). nih.gov Further investigation into the downstream signaling pathways has implicated non-canonical, G-protein-independent signaling. Specifically, the involvement of β-arrestin2 and cyclin-dependent kinase 5 (CDK5) has been identified as crucial to this effect. nih.gov This suggests that this compound's influence on amyloid precursor protein processing is not tied to the classical Gαs-cAMP pathway, opening up new perspectives on its molecular action. nih.gov

Another novel area of research has focused on this compound's activity as an inhibitor of bacterial β-glucuronidase. nih.govtaylorandfrancis.com This enzyme, found in the gut microbiome, is implicated in the reactivation of certain drug metabolites, leading to toxicity. For instance, it plays a role in the severe diarrhea induced by the chemotherapeutic agent irinotecan by converting its inactive metabolite, SN-38G, back into the toxic form, SN-38. nih.gov Computational modeling and in vitro studies have demonstrated that this compound and its metabolites can bind to the active site of bacterial β-glucuronidase, inhibiting its function. nih.gov This suggests a potential repositioning of this compound to mitigate chemotherapy-related side effects. nih.gov

These emerging findings highlight that this compound's clinical effects may be more multifaceted than previously appreciated. The elucidation of these novel mechanisms, particularly its influence on Aβ generation via HTR6 and its inhibition of bacterial β-glucuronidase, represents a promising frontier for future research and potential expansion of its therapeutic utility.

Table 1: Emerging Molecular Targets and Mechanisms of this compound

Molecular Target/PathwayAssociated FindingPotential Therapeutic ImplicationResearch Model
Serotonin Receptor 6 (HTR6)Antagonism by this compound reduces amyloid-β (Aβ) generation. nih.govTreatment of Alzheimer's Disease. nih.govHuman neuronal cell lines (SK-N-SH). nih.gov
β-arrestin2Involved in the HTR6-mediated reduction of Aβ. nih.govNovel pathway for Alzheimer's therapy. nih.govshRNA knockdown studies. nih.gov
Cyclin-dependent kinase 5 (CDK5)Implicated as a downstream target in this compound's Aβ-reducing effect. nih.govTarget for modulating amyloid precursor protein processing. nih.govMechanistic cell-based assays. nih.gov
Bacterial β-glucuronidase (GUS)This compound and its metabolites act as potent inhibitors. nih.govAlleviation of chemotherapy (irinotecan)-induced diarrhea. nih.govlgbtqandall.comIn silico modeling, in vitro assays, and mouse models. nih.gov

常见问题

Q. How should contradictory findings between this compound’s antidepressant and antipsychotic effects be reported?

  • Methodological Guidance : Use CONSORT or STROBE checklists for structured reporting. Discuss limitations (e.g., sample size, confounding variables) in the context of prior literature. Transparently report negative results in repositories like ClinicalTrials.gov . Frame contradictions as hypotheses for future study (e.g., “Dopaminergic modulation may explain divergent outcomes in MDD subtypes”) .

Ethical and Methodological Challenges

Q. What ethical considerations are critical when designing this compound trials in vulnerable populations (e.g., geriatric patients)?

  • Methodological Guidance : Implement rigorous informed consent protocols with cognitive assessments. Monitor adverse events (e.g., anticholinergic effects) via daily diaries and clinician-rated scales (e.g., UKU Side Effect Rating Scale). Establish independent data safety monitoring boards (DSMBs) to review interim results .

Q. How can researchers balance mechanistic depth and clinical relevance in this compound studies?

  • Methodological Guidance : Adopt translational frameworks like the NIH Stage Model, pairing biomarker discovery (e.g., serum BDNF levels) with clinical endpoints (e.g., MADRS scores). Use patient-derived cells or induced pluripotent stem cells (iPSCs) to bridge in vitro and in vivo findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxapine
Reactant of Route 2
Reactant of Route 2
Amoxapine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。